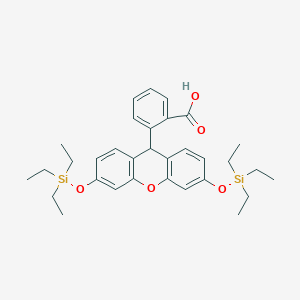
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with triethylsilyl groups and a benzoic acid moiety
Métodos De Preparación
The synthesis of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting with the preparation of the xanthene core. The triethylsilyl groups are introduced through silylation reactions, which are often carried out using reagents such as triethylsilyl chloride in the presence of a base like pyridine.
Análisis De Reacciones Químicas
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include:
Morphinan, 7,8-didehydro-4,5-epoxy-17-methyl-3,6-bis((trimethylsilyl)oxy)-: This compound shares the triethylsilyl groups but has a different core structure.
Cyclononasiloxane, octadecamethyl-: Another compound with multiple silyl groups, but with a different backbone.
Benzoic acid, 2,5-bis(trimethylsiloxy): Similar in having silyl-substituted benzoic acid, but with different silyl groups and substitution pattern.
These comparisons highlight the unique combination of the xanthene core and triethylsilyl groups in 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H42O5Si2 |
|---|---|
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
2-[3,6-bis(triethylsilyloxy)-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C32H42O5Si2/c1-7-38(8-2,9-3)36-23-17-19-27-29(21-23)35-30-22-24(37-39(10-4,11-5)12-6)18-20-28(30)31(27)25-15-13-14-16-26(25)32(33)34/h13-22,31H,7-12H2,1-6H3,(H,33,34) |
Clave InChI |
CREKXOLASLKQKR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)O[Si](CC)(CC)CC)C4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)

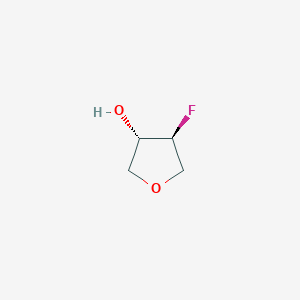
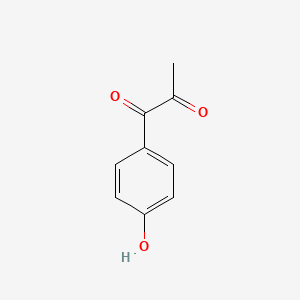
![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)

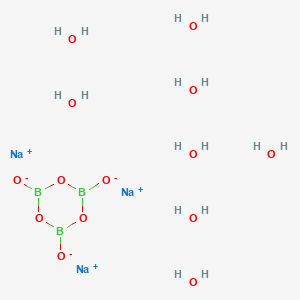
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
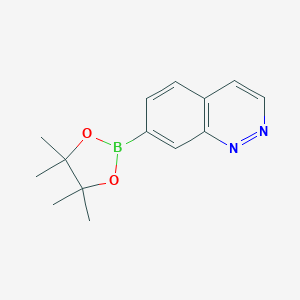
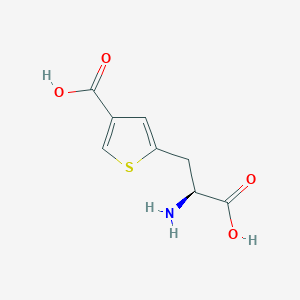
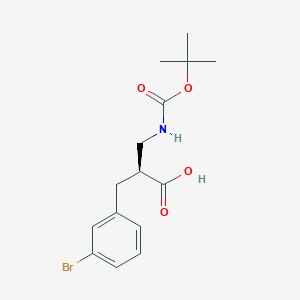

![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
